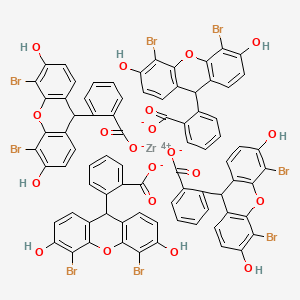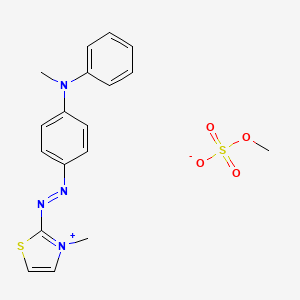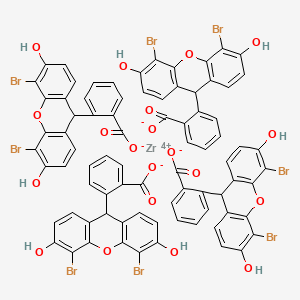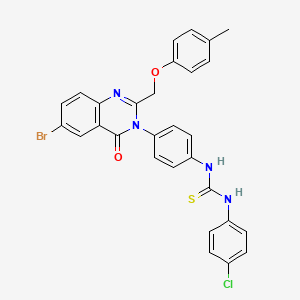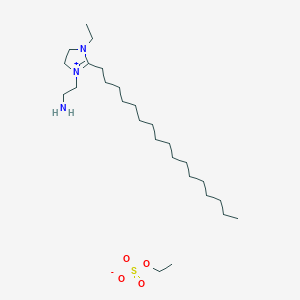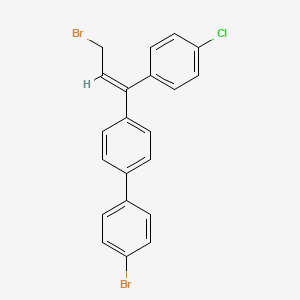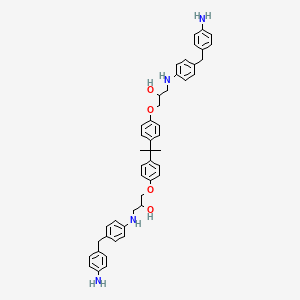
1,1'-(Isopropylidenebis(p-phenyleneoxy))bis(3-(p-((p-aminophenyl)methyl)anilino)propan-2-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Isopropylidenebis(p-phenyleneoxy))bis(3-(p-((p-aminophenyl)methyl)anilino)propan-2-ol) is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Isopropylidenebis(p-phenyleneoxy))bis(3-(p-((p-aminophenyl)methyl)anilino)propan-2-ol) typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Condensation reactions: These are used to form the core structure by linking aromatic rings through isopropylidene bridges.
Amination reactions: Introduction of amino groups to the aromatic rings.
Hydroxylation: Addition of hydroxyl groups to the propan-2-ol moieties.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Controlled temperature and pressure: To facilitate the desired reactions and minimize side products.
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Isopropylidenebis(p-phenyleneoxy))bis(3-(p-((p-aminophenyl)methyl)anilino)propan-2-ol) can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of aromatic nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Including palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.
Scientific Research Applications
1,1’-(Isopropylidenebis(p-phenyleneoxy))bis(3-(p-((p-aminophenyl)methyl)anilino)propan-2-ol) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its structural stability and reactivity.
Mechanism of Action
The mechanism by which 1,1’-(Isopropylidenebis(p-phenyleneoxy))bis(3-(p-((p-aminophenyl)methyl)anilino)propan-2-ol) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to:
Bind to active sites: Inhibiting or activating enzymes.
Interact with receptors: Modulating signal transduction pathways.
Form complexes: With other molecules, affecting their stability and function.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: Shares a similar isopropylidene bridge but lacks the additional aromatic and amino groups.
Bisphenol S: Contains sulfone groups instead of the hydroxyl and amino groups found in 1,1’-(Isopropylidenebis(p-phenyleneoxy))bis(3-(p-((p-aminophenyl)methyl)anilino)propan-2-ol).
Uniqueness
1,1’-(Isopropylidenebis(p-phenyleneoxy))bis(3-(p-((p-aminophenyl)methyl)anilino)propan-2-ol) is unique due to its combination of multiple aromatic rings, isopropylidene bridges, and functional groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
97552-63-1 |
|---|---|
Molecular Formula |
C47H52N4O4 |
Molecular Weight |
736.9 g/mol |
IUPAC Name |
1-[4-[(4-aminophenyl)methyl]anilino]-3-[4-[2-[4-[3-[4-[(4-aminophenyl)methyl]anilino]-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]propan-2-ol |
InChI |
InChI=1S/C47H52N4O4/c1-47(2,37-11-23-45(24-12-37)54-31-43(52)29-50-41-19-7-35(8-20-41)27-33-3-15-39(48)16-4-33)38-13-25-46(26-14-38)55-32-44(53)30-51-42-21-9-36(10-22-42)28-34-5-17-40(49)18-6-34/h3-26,43-44,50-53H,27-32,48-49H2,1-2H3 |
InChI Key |
JVBXZQJFONRBGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OCC(CNC2=CC=C(C=C2)CC3=CC=C(C=C3)N)O)C4=CC=C(C=C4)OCC(CNC5=CC=C(C=C5)CC6=CC=C(C=C6)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[benzyl(methyl)amino]-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-)](/img/structure/B12695826.png)

